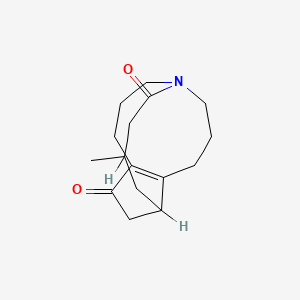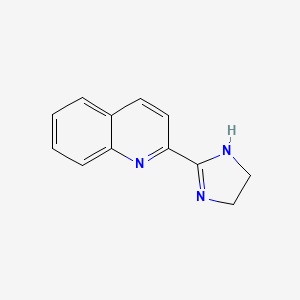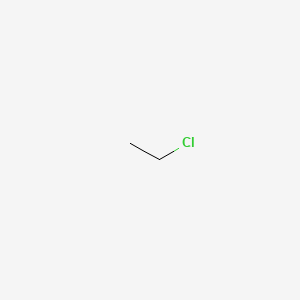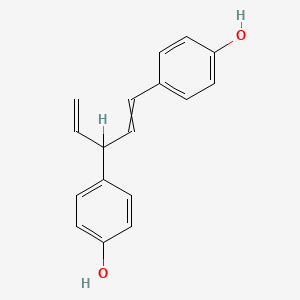
1,3-Bis(p-hydroxyphenyl)pentane-1,4-diene
Overview
Description
1,3-bis(p-hydroxyphenyl)pentane-1,4-diene is a norlignan that is pentane-1,4-diene in which a hydrogen at position 1 and a hydrogen at position 3 are replaced by p-hydroxyphenyl groups. The isomer in which the 1,2-disubstituted double bond has Z configuration is known as nyasol; the corresponding E isomer is hinokiresinol. It has a role as a plant metabolite. It is a norlignan, a polyphenol and an olefinic compound.
Scientific Research Applications
Biodegradation of Environmental Pollutants
1,3-Bis(p-hydroxyphenyl)pentane-1,4-diene, structurally related to bisphenol A, is a concern due to its potential as an endocrine-disrupting chemical. Research has explored the biodegradation of bisphenol A, a similar compound, using laccase hosted in reverse micelles. This method showed significant potential for the oxidative degradation of hydrophobic phenols like bisphenol A in non-aqueous media, indicating a possible application for 1,3-Bis(p-hydroxyphenyl)pentane-1,4-diene in environmental remediation efforts (Chhaya & Gupte, 2013).
Thermal Decomposition and Kinetic Analysis
The study of thermal decomposition kinetics under non-isothermal conditions for compounds structurally similar to 1,3-Bis(p-hydroxyphenyl)pentane-1,4-diene, such as certain chalcones, provides insights into their stability and decomposition mechanisms. These findings have implications for the material sciences, especially in the development of new materials with specific thermal properties (Manikandan et al., 2016).
Catalysis and Chemical Synthesis
The compound's structural framework makes it relevant in catalysis and synthetic chemistry. For instance, the synthesis of highly substituted 1,3-dienes through multimetallic catalyzed cross-electrophile coupling indicates a pathway to derive complex structures from simpler diene precursors, potentially including 1,3-Bis(p-hydroxyphenyl)pentane-1,4-diene (Olivares & Weix, 2018).
Nonlinear Optical Properties
The investigation of nonlinear optical properties in bis-chalcone derivatives, which share a similar backbone to 1,3-Bis(p-hydroxyphenyl)pentane-1,4-diene, reveals significant potential for these compounds in optical applications. Their high conversion efficiencies and third-order nonlinearities suggest their use in optical limiting devices and other photonic technologies (Shettigar et al., 2006).
Asymmetric Synthesis
The compound's diene structure is also of interest in asymmetric synthesis, as seen in the catalytic enantioselective diboration of 1,3-dienes. This process, which can lead to asymmetric 1,4-dihydroxylation, highlights the compound's potential role in the synthesis of chiral molecules, with applications ranging from pharmaceuticals to fine chemicals (Burks, Kliman, & Morken, 2009).
properties
IUPAC Name |
4-[3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-2-14(15-7-11-17(19)12-8-15)6-3-13-4-9-16(18)10-5-13/h2-12,14,18-19H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAUNWQYYMXIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(p-hydroxyphenyl)pentane-1,4-diene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



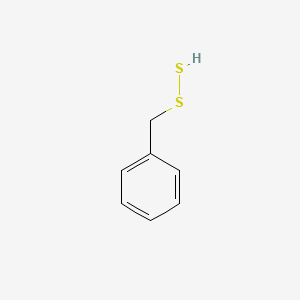
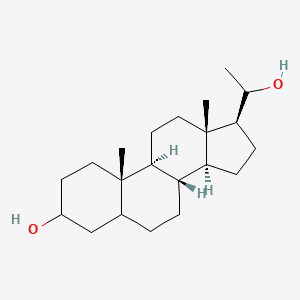
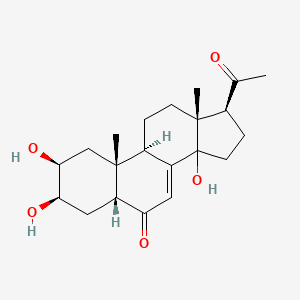

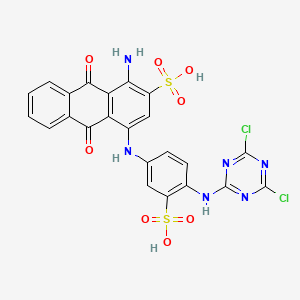
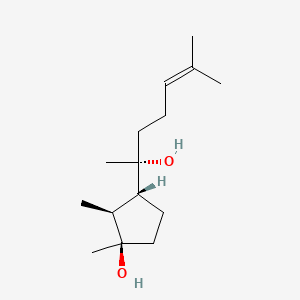
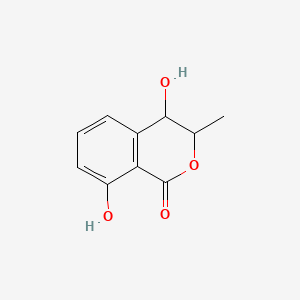
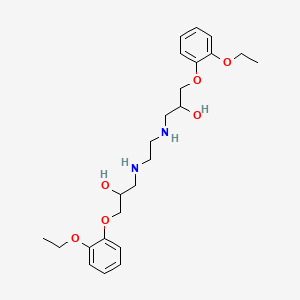
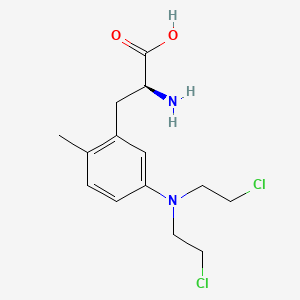
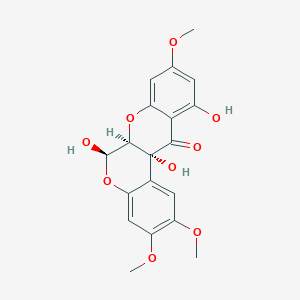
![(5R,6R)-3-(2-acetamidoethenylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1197424.png)
